What is the structure of 3-chloro-N-cyclopropylpropanamide?
What is the structure of 3-chloro-N-cyclopropylpropanamide?
An In-depth Technical Guide to 3-chloro-N-cyclopropylpropanamide: Structure, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive analysis of 3-chloro-N-cyclopropylpropanamide, a halogenated amide with significant potential as a versatile intermediate in pharmaceutical and agrochemical research. While not extensively cataloged in common chemical databases, its structure can be logically deduced from its constituent parts. This document elucidates its molecular structure, details a robust synthetic pathway grounded in established chemical principles, outlines protocols for its analytical verification, and discusses its potential applications for drug development professionals. By synthesizing data from analogous compounds and foundational organic chemistry, this guide serves as an authoritative resource for researchers and scientists working with novel chemical entities.
Introduction: The Strategic Role of Halogenated Amides
In the landscape of modern drug discovery, halogenated organic compounds occupy a position of strategic importance. The incorporation of a halogen, such as chlorine, into a molecular scaffold can profoundly influence its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] When combined with the amide functional group—a cornerstone of peptide chemistry and a frequent component of pharmacologically active molecules—the resulting halogenated amides become powerful building blocks for creating novel therapeutics.[2] 3-chloro-N-cyclopropylpropanamide is a member of this class, featuring a reactive chloropropyl chain and a cyclopropylamine moiety, a group known to confer favorable properties in medicinal chemistry, including increased potency and improved metabolic profiles.[3] This guide provides a detailed examination of its structure and synthesis to empower its use in research and development.
Molecular Structure and Physicochemical Properties
Elucidation of the Core Structure
The structure of 3-chloro-N-cyclopropylpropanamide is defined by two key components:
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3-Chloropropanoyl Group: A three-carbon acyl chain with a chlorine atom at the C3 position (the β-carbon relative to the carbonyl). This group provides a reactive site for nucleophilic substitution.[4]
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N-Cyclopropyl Amide Group: A secondary amide formed with cyclopropylamine. The cyclopropyl ring is a small, strained carbocycle that is often used as a bioisostere for larger groups, enhancing binding interactions without significantly increasing molecular weight.[3]
These components are linked via a stable amide bond.
Chemical Identifiers
As this specific molecule is not indexed with a unique CAS number in major public databases, its identifiers are derived from its structure:
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Molecular Formula: C₆H₁₀ClNO
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IUPAC Name: 3-chloro-N-cyclopropylpropanamide
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SMILES: C1CC1NC(=O)CCCl
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InChI Key: (Generated from structure) FGOQZOSLCHOVCI-UHFFFAOYSA-N
Structural Representation
Caption: 2D structure of 3-chloro-N-cyclopropylpropanamide.
Physicochemical Data Summary
The table below summarizes calculated properties for the target compound and provides experimental data for structurally similar molecules to serve as a reference point for researchers.
| Property | 3-chloro-N-cyclopropylpropanamide (Calculated) | 3-chloro-N-phenylpropanamide[5] | 3-chloro-N-methylpropanamide[6] | 3-chloro-N-cyclohexylpropanamide[7] |
| Molecular Weight | 147.61 g/mol | 183.63 g/mol | 121.56 g/mol | 189.68 g/mol |
| Molecular Formula | C₆H₁₀ClNO | C₉H₁₀ClNO | C₄H₈ClNO | C₉H₁₆ClNO |
| XLogP3 | 1.1 | 1.7 | 0.1 | 1.9 |
| H-Bond Donors | 1 | 1 | 1 | 1 |
| H-Bond Acceptors | 1 | 1 | 1 | 1 |
| Melting Point | N/A (Predicted solid) | 119.5-120.5 °C[8] | N/A | N/A |
Synthesis and Mechanistic Insights
The synthesis of 3-chloro-N-cyclopropylpropanamide is most efficiently achieved via the acylation of cyclopropylamine with 3-chloropropionyl chloride. This approach is reliable, high-yielding, and employs readily available starting materials.
Retrosynthetic Analysis
The logical disconnection for this molecule is at the amide bond, which is a standard and robust formation reaction.
Caption: Retrosynthetic analysis for the target molecule.
Key Starting Materials
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3-Chloropropionyl Chloride (CAS 625-36-5): This is a versatile bifunctional reagent, acting as both an acylating agent and possessing a reactive alkyl chloride.[4] Its industrial synthesis can be achieved through the reaction of acrylic acid with a chlorinating agent like thionyl chloride, a process that has been optimized for high yields.[9][10]
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Cyclopropylamine (CAS 765-30-0): An important intermediate in the synthesis of numerous herbicides and pharmaceuticals.[3][11] Its production is well-established, ensuring its availability for synthetic applications.
Detailed Synthesis Protocol
This protocol is designed as a self-validating system. Successful synthesis will result in a product with spectroscopic data consistent with the target structure and high purity as determined by the analytical methods in Section 4.
Objective: To synthesize 3-chloro-N-cyclopropylpropanamide via nucleophilic acyl substitution.
Materials:
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Cyclopropylamine (1.0 eq)
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3-Chloropropionyl chloride (1.05 eq)
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Triethylamine (TEA) or Pyridine (1.1 eq)
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Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve cyclopropylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath with stirring.
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Causality: The reaction is exothermic, and cooling prevents potential side reactions. Triethylamine acts as a non-nucleophilic base to neutralize the hydrochloric acid (HCl) byproduct, driving the equilibrium towards product formation.
-
-
Acyl Chloride Addition: Add 3-chloropropionyl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred amine solution over 30 minutes.
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Causality: Slow, dropwise addition maintains temperature control and prevents the formation of undesired byproducts from a rapid, uncontrolled reaction. A slight excess of the acyl chloride ensures complete consumption of the starting amine.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.
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Aqueous Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid), water, and finally brine.
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Causality: The bicarbonate wash neutralizes any remaining HCl or unreacted acyl chloride. The brine wash helps to remove water from the organic layer, initiating the drying process.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification (If Necessary): The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 3-chloro-N-cyclopropylpropanamide.
Spectroscopic and Analytical Characterization
Verification of the synthesized product's identity and purity is critical. The following protocol provides a reliable method for characterization.
Expected Spectroscopic Signatures
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¹H NMR: Expected signals would include multiplets for the cyclopropyl protons, two distinct triplets for the -CH₂-CH₂-Cl protons, and a broad singlet for the amide N-H proton.
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¹³C NMR: Distinct signals for the carbonyl carbon, the two methylene carbons of the chloropropyl chain, and the carbons of the cyclopropyl ring.
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Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observable, along with a characteristic M+2 peak at approximately one-third the intensity of M⁺, which is indicative of the presence of a single chlorine atom.
Protocol for Analytical Verification via GC/MS
This method is adapted from standard procedures for analyzing similar chlorinated compounds.[12][13]
Objective: To confirm the identity and assess the purity of the synthesized 3-chloro-N-cyclopropylpropanamide.
Instrumentation:
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Gas Chromatograph (GC) with a split/splitless injector and a mass spectrometer (MS) detector.
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Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or DCM.
-
GC Method:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
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Oven Program: Start at 80 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
Injection: 1 µL in splitless mode.
-
Causality: The temperature program is designed to ensure good separation of the target compound from any residual solvent or potential impurities.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Causality: EI provides reproducible fragmentation patterns that can be used to confirm the structure. The mass range is sufficient to detect the molecular ion and key fragments.
-
-
Data Analysis:
-
Confirm the retention time of the major peak.
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Analyze the mass spectrum of the peak, looking for the molecular ion (m/z 147/149) and characteristic fragment ions.
-
Calculate purity based on the peak area percentage from the GC chromatogram.
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Applications in Research and Development
A Versatile Chemical Intermediate
3-chloro-N-cyclopropylpropanamide is a valuable synthon due to its two distinct reactive sites. The terminal chlorine is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups (e.g., amines, azides, thiols, cyanides). This makes it an ideal starting point for constructing more complex molecules and building diverse chemical libraries for high-throughput screening.[4]
Potential in Agrochemistry and Pharmacology
The structural motifs within this molecule are highly relevant to modern drug and pesticide development.
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Pharmaceuticals: The N-cyclopropyl amide is a feature in several approved drugs. The ability to use the chloropropyl chain as a handle to link this moiety to other pharmacophores is a powerful strategy in lead optimization.[14]
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Agrochemicals: Cyclopropylamine is a key intermediate for certain classes of herbicides.[3] Therefore, derivatives of 3-chloro-N-cyclopropylpropanamide could be explored as precursors for new crop protection agents.
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